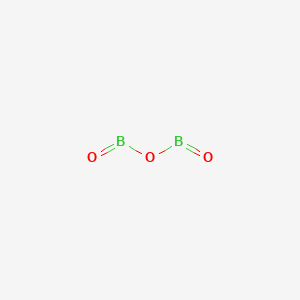

Boric anhydride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds using boric anhydride involves several innovative methods, demonstrating its versatility as a catalyst. For instance, boric acid has been utilized as an efficient catalyst for the synthesis of 1,1-diacetate from various aldehydes with acetic anhydride under solvent-free conditions, highlighting its role in promoting chemoselectivity and high yields under mild conditions (Shelke et al., 2009). Additionally, boric acid catalyzes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from aromatic aldehydes, showcasing its effectiveness in improving yields and reducing reaction times compared to classical methods (Shujang Tu et al., 2003).

Molecular Structure Analysis

While the specific studies on the molecular structure analysis of boric anhydride in the provided research are limited, the effectiveness of boric acid in various syntheses indicates a structure that facilitates its catalytic activity. Its molecular structure allows for interactions that promote the stabilization of reaction intermediates, enhancing the overall efficiency of the synthesis processes.

Chemical Reactions and Properties

Boric acid's role in promoting dehydrogenation reactions is highlighted by its ability to stabilize lithium borohydride, enabling significant hydrogen release at moderate temperatures. This reaction showcases boric acid's utility in hydrogen storage material synthesis (Yong Wu et al., 2017). Furthermore, boric acid has been used to catalyze the synthesis of coumarins via Pechmann condensation under solvent-free conditions, demonstrating its versatility and environmental friendliness in organic synthesis (A. Parhami et al., 2012).

Physical Properties Analysis

Boric anhydride's physical properties, such as its solid state at room temperature and its solubility in water, underpin its role in chemical syntheses. These properties facilitate its use in a wide range of conditions, from solvent-free reactions to those requiring aqueous media.

Chemical Properties Analysis

The chemical properties of boric anhydride, including its acidity and ability to form stable complexes with various organic and inorganic compounds, are crucial for its application in synthesis and catalysis. Its role in esterification reactions and its ability to act as a mild, eco-friendly catalyst in organic synthesis are particularly noteworthy, reflecting its broad utility in chemical research (R. Pal, 2018).

Applications De Recherche Scientifique

1. Synthesis of Borinic Acid Derivatives

- Application Summary: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes: Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .

2. Synthesis of Aluminum Boride

- Application Summary: Boric anhydride is used in the synthesis of aluminum diboride .

- Methods of Application: The synthesis of aluminum diboride from boric anhydride occurred by the aluminothermic method. The initial components were boron trioxide and aluminum in the form of powders .

- Results or Outcomes: The experimental results allowed us to conclude that the nature of the change in the combustion rate of the system, where there was an excess of the reducing agent in the charge, is the same .

3. Scrubber in Chemical Reactions

- Application Summary: Boric anhydride in sulfuric acid may be used as a scrubber to remove the hydrogen fluoride gas formed as a byproduct during the selective reduction of ketones to hydrocarbons using triethylsilane and boron trifluoride .

- Methods of Application: The boric anhydride is mixed with sulfuric acid and used to scrub the byproduct gases .

- Results or Outcomes: The scrubbing process effectively removes the hydrogen fluoride gas, preventing it from being released into the environment .

4. Catalyst in the Production of Nylon-6

- Application Summary: Boric anhydride, in combination with hydroxyapatite, may be used to catalyze the vapor-phase Beckmann rearrangement process to form nylon-6 .

- Methods of Application: The boric anhydride and hydroxyapatite are used as catalysts in the vapor-phase Beckmann rearrangement process .

- Results or Outcomes: The catalytic process results in the production of nylon-6 .

5. Synthesis of Boron Carbon Nitride Nanosheet

- Application Summary: Boric anhydride can be used as a boron precursor to synthesize boron carbon nitride nanosheet .

- Methods of Application: The synthesis is carried out by thermal condensation reaction with urea and melamine .

- Results or Outcomes: The result is the formation of boron carbon nitride nanosheet .

6. Production of Glasses

- Application Summary: Boric anhydride is used in the production of glasses .

- Methods of Application: Boric anhydride is mixed with other raw materials like silica sand, soda ash, and limestone, and then heated to very high temperatures to produce glass .

- Results or Outcomes: The result is the formation of glass, which has a wide range of applications in various industries .

7. Flux for Glazes and Enamels

- Application Summary: Boric anhydride is used as a flux for glazes and enamels .

- Methods of Application: Boric anhydride is mixed with other materials to form a glaze or enamel, which is then applied to ceramics and fired at high temperatures .

- Results or Outcomes: The result is a shiny, durable finish on the ceramic piece .

8. Hardeners of Resols

- Application Summary: Boric anhydride solutions are used as hardeners of resols .

- Methods of Application: Concentrated boric anhydride solutions containing more than 5% of boric anhydride in an organic solvent are used as hardeners of formo-phenolic resols .

- Results or Outcomes: The use of these solutions as hardeners results in the manufacture of laminates comprising glass fibers and formo-phenolic resols .

9. Production of Boron Carbon Nitride Nanosheet

- Application Summary: Boric anhydride can be used as a boron precursor to synthesize boron carbon nitride nanosheet .

- Methods of Application: The synthesis is carried out by thermal condensation reaction with urea and melamine .

- Results or Outcomes: The result is the formation of boron carbon nitride nanosheet .

Safety And Hazards

Orientations Futures

The future outlook for the boric anhydride market is expected to be positive due to its increasing demand in various end-use industries . It is extensively used as a raw material for the synthesis of various valuable boron compounds such as boron nitride, boron carbide, inorganic borates, composite, glasses, and glass ceramics .

Propriétés

IUPAC Name |

oxo(oxoboranyloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B2O3/c3-1-5-2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWMSGQKBLHBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O3 | |

| Record name | boron(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |

| Record name | Boron oxide (B2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Boric anhydride | |

CAS RN |

1303-86-2 | |

| Record name | Boron oxide (B2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diboron trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.